molecular formula C12H14ClN B1611183 2-(1-Naphthyl)ethylamine hydrochloride CAS No. 942-05-2

2-(1-Naphthyl)ethylamine hydrochloride

Cat. No. B1611183
CAS RN: 942-05-2
M. Wt: 207.7 g/mol
InChI Key: IIQLCIPKSPJKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05616614

Procedure details

0.01 mol of N-[2-(1-naphthyl)ethyl]amine hydrochloride is dissolved in a water/chloroform (40: 60; vol/vol ) mixture, and 0.02 mol of potassium carbonate is then added with magnetic stirring. The reaction mixture is cooled in an ice bath, and 0.01 mol of cyclobutanecarbonyl chloride is then added dropwise with magnetic stirring.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step One
Name
water chloroform
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([CH2:12][CH2:13][NH2:14])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH:21]1([C:25](Cl)=[O:26])[CH2:24][CH2:23][CH2:22]1>O.C(Cl)(Cl)Cl>[C:2]1([CH2:12][CH2:13][NH:14][C:25]([CH:21]2[CH2:24][CH2:23][CH2:22]2)=[O:26])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1 |f:0.1,2.3.4,6.7|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
Cl.C1(=CC=CC2=CC=CC=C12)CCN
Name
Quantity
0.02 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
water chloroform
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.01 mol
Type
reactant
Smiles
C1(CCC1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added with magnetic stirring
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled in an ice bath

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC2=CC=CC=C12)CCNC(=O)C1CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.